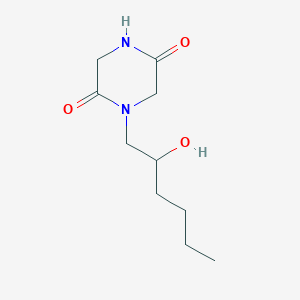

1-(2-Hydroxyhexyl)piperazine-2,5-dione

Description

Properties

CAS No. |

93498-19-2 |

|---|---|

Molecular Formula |

C10H18N2O3 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(2-hydroxyhexyl)piperazine-2,5-dione |

InChI |

InChI=1S/C10H18N2O3/c1-2-3-4-8(13)6-12-7-9(14)11-5-10(12)15/h8,13H,2-7H2,1H3,(H,11,14) |

InChI Key |

QOEVMUOWTYPRPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN1CC(=O)NCC1=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Dipeptide Precursors

The most common approach to synthesizing piperazine-2,5-diones involves the cyclization of linear dipeptide precursors. This method typically begins with properly protected amino acids that undergo peptide coupling followed by intramolecular cyclization to form the six-membered diketopiperazine ring.

Research has demonstrated that cyclization rates can vary significantly depending on the N-substituents. For example, N-hydroxy and N-benzyloxydipeptide methyl esters cyclize 38-77 times faster than standard dipeptides such as phenylalanylglycine methyl ester. This acceleration effect could be advantageous when designing synthetic routes to N-substituted piperazine-2,5-diones like our target compound.

A representative example can be seen in the synthesis of (S)-3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione (cyclo-Gly-L-DOPA), where a protected dipeptide is first prepared, followed by deprotection and cyclization under acidic conditions:

Direct N-Alkylation of Preformed Piperazine-2,5-diones

Another approach involves direct N-alkylation of the preformed piperazine-2,5-dione core. This method has been successfully employed for preparing various N-substituted piperazine-2,5-diones and could be adapted for introducing the hydroxyhexyl substituent.

A general procedure for N-alkylation typically involves:

- Treatment of piperazine-2,5-dione with a strong base

- Addition of the desired alkylating agent (e.g., alkyl halides, tosylates, mesylates)

- Purification of the mono-alkylated product

For example, research on 3-phenylpiperidine-2,6-diones describes alkylation reactions using dibromoalkanes in the presence of potassium carbonate and catalytic DBU in acetone under reflux conditions for extended periods (60-70 hours). Similar conditions could potentially be employed for N-alkylation of piperazine-2,5-dione with suitable hydroxyhexyl precursors.

Condensation from Activated Piperazine-2,5-dione Derivatives

Functionalization of piperazine-2,5-diones can also be achieved through condensation reactions from activated derivatives such as 1,4-diacetylpiperazine-2,5-dione. This approach is particularly useful for introducing various substituents at specific positions.

The synthesis of 1,4-diacetylpiperazine-2,5-dione typically involves treating piperazine-2,5-dione with acetic anhydride at elevated temperatures:

- Suspension of piperazine-2,5-dione in acetic anhydride

- Heating to 165°C for 6 hours

- Cooling and isolation of the product

This activated intermediate can then undergo various transformations, potentially including reactions that could introduce the hydroxyhexyl substituent required for our target compound.

Specific Preparation Methods for 1-(2-Hydroxyhexyl)piperazine-2,5-dione

Dipeptide Cyclization Approach

Based on synthetic principles established for similar compounds, a viable route to this compound involves the synthesis and cyclization of an appropriately N-substituted dipeptide. This approach requires the preparation of an N-(2-hydroxyhexyl)glycine derivative, which can then be coupled with another amino acid (typically glycine) followed by cyclization.

The synthesis can be outlined as follows:

- Preparation of N-(2-hydroxyhexyl)glycine through reaction of glycine with 2-hydroxyhexyl bromide

- Protection of the carboxylic acid (typically as a methyl ester)

- Coupling with glycine methyl ester using standard peptide coupling reagents

- Cyclization of the resulting dipeptide under basic conditions

- Purification of the target diketopiperazine

Similar methodologies have been successfully applied for synthesizing 1-hydroxypiperazine-2,5-diones, which were prepared starting with BOC-amino acids and N-benzyloxyglycine methyl ester. The fundamental chemistry principles can be adapted for incorporating the hydroxyhexyl substituent.

Adaptation of Morpholone-Based Synthesis

An innovative approach for synthesizing 1-(2-hydroxyalkyl)piperazine derivatives involves using 2-morpholones as starting materials. This method, which has been described for the synthesis of 1-(2-hydroxyethyl)piperazine, could potentially be adapted for this compound by using appropriate hydroxyhexyl precursors.

The general synthetic scheme involves:

- Reaction of 2-morpholone with 6-chloro-1-hexanol in the presence of a base

- Formation of an intermediate 2-keto-4-(2-hydroxyhexyl)morpholine

- Treatment with ammonia under controlled temperature and pressure conditions

- Oxidation of the resulting piperazine derivative to form the desired diketopiperazine

This method offers potential advantages for industrial-scale production, as it uses relatively accessible starting materials and can be adapted for continuous flow processing.

Optimization Parameters and Reaction Conditions

Optimizing the synthesis of this compound requires careful consideration of various reaction parameters. Table 1 summarizes the critical factors affecting different synthetic approaches based on extrapolation from related compounds and general principles.

Table 1: Key Optimization Parameters for this compound Synthesis

| Parameter | Dipeptide Cyclization | Direct N-Alkylation | Morpholone Approach |

|---|---|---|---|

| Temperature | 0-25°C (coupling), Reflux (cyclization) | Reflux (56-60°C) | Reflux (3-5h), then 30-50°C |

| Solvent | DCM (coupling), AcOH-2-butanol (cyclization) | Acetone, DMF | Methanol |

| Base/Catalyst | EDC/HOBt, Et₃N (coupling), NaHCO₃ (cyclization) | K₂CO₃, DBU | K₂CO₃, NH₃ |

| Reaction Time | 12-24h (coupling), 2-3h (cyclization) | 60-70h | 3-5h (initial), 1.5-3h (NH₃ reaction) |

| pH Conditions | Neutral to basic | Basic | Basic |

| Pressure | Atmospheric | Atmospheric | 0.1-0.3 MPa |

| Atmosphere | Inert | Inert | N₂, then NH₃ |

| Yield Range (est.) | 70-85% | 50-70% | 60-80% |

Solvent Selection

Solvent choice significantly impacts reaction efficiency and selectivity. For peptide coupling, dichloromethane is commonly employed, while cyclization often occurs in protic solvents like alcohols or aqueous mixtures. N-alkylation reactions typically employ polar aprotic solvents like acetone or DMF to facilitate nucleophilic substitution.

Research on similar compounds has demonstrated that solvent effects can dramatically influence reaction rates and product distributions, particularly for cyclization reactions where intramolecular hydrogen bonding may play an important role.

Catalyst and Base Considerations

The choice of base is particularly critical for N-alkylation reactions. Potassium carbonate is frequently employed, often with catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to enhance reactivity. For dipeptide cyclization, the use of sodium bicarbonate solutions often provides optimal conditions for ring closure.

Recent advances in heterogeneous catalysis, particularly for N-substitution of piperazines, suggest that supported metal catalysts might offer improved selectivity for mono-alkylation.

Characterization and Structural Analysis

Complete characterization of this compound is essential for confirming synthetic success and structural integrity. Based on analysis of similar compounds, several spectroscopic methods provide valuable structural information.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy would be expected to show characteristic signals for:

- Piperazine ring protons (typically 3.5-4.6 ppm)

- Methylene protons of the hydroxyhexyl chain (1.2-1.8 ppm)

- Hydroxyl proton (variable, often around 3.5-4.5 ppm)

- NH proton (if present, typically 5.5-7.0 ppm)

¹³C NMR would display characteristic signals for:

- Carbonyl carbons of the diketopiperazine ring (typically 165-175 ppm)

- Piperazine ring carbons (approximately 40-50 ppm)

- Hydroxyhexyl chain carbons (20-35 ppm)

- Carbon adjacent to the hydroxyl group (approximately 60-65 ppm)

2D NMR techniques (COSY, HSQC, HMBC) would provide additional structural confirmation through correlation of proton and carbon signals.

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

Infrared Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

- Carbonyl stretching (typically 1630-1680 cm⁻¹)

- N-H stretching (if present, 3200-3400 cm⁻¹)

- O-H stretching (3300-3600 cm⁻¹)

- C-H stretching (2850-2950 cm⁻¹)

X-ray Crystallography

X-ray crystallography provides definitive structural confirmation, revealing precise bond angles and molecular conformation. Studies on related piperazine-2,5-dione derivatives have shown that these compounds often adopt characteristic conformations with specific hydrogen bonding patterns that can influence their biological activity.

Purification Strategies

Purification of this compound can be challenging due to potential side products and unreacted starting materials. Based on purification methods for similar compounds, several approaches can be employed:

Chromatographic Methods

Column chromatography using silica gel is commonly employed for purifying piperazine-2,5-dione derivatives. Typical solvent systems include:

Crystallization Techniques

Recrystallization can provide high-purity material when appropriate solvent systems are identified:

Additional Purification Steps

For industrial or large-scale preparations, additional purification steps may include:

- Decolorization with activated carbon

- Washing with brine to remove water-soluble impurities

- Trituration with appropriate solvents to remove specific contaminants

Comparative Analysis of Synthetic Routes

Each synthetic approach to this compound offers distinct advantages and challenges. Table 2 provides a comprehensive comparison to guide method selection based on specific requirements and available resources.

Table 2: Comparative Analysis of Synthetic Routes to this compound

| Synthetic Route | Advantages | Disadvantages | Overall Efficiency | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Dipeptide Cyclization | High stereoselectivity; Well-established methodology; Good yields (70-85%) | Multi-step synthesis; Requires amino acid preparation; Costly reagents | Moderate | Moderate | Selective preparation of N-(2-hydroxyhexyl)glycine; Cyclization conditions optimization |

| Direct N-Alkylation | Fewer steps; Simpler procedure; Commercial starting materials | Potential for di-alkylation; Extended reaction times; Moderate yields (50-70%) | Moderate to High | Good | Selective mono-alkylation; Purification from di-alkylated byproducts |

| Morpholone Approach | Potential for continuous flow; Industrially viable; Good yields (60-80%) | Requires pressure equipment; Complex intermediate isolation; Specialized conditions | High | Excellent | Precise pressure/temperature control; Ammonia handling safety considerations |

This comparative analysis suggests that while the dipeptide cyclization approach offers advantages in terms of stereochemical control, the direct N-alkylation and morpholone-based approaches may be more amenable to scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyhexyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(2-Hydroxyhexyl)piperazine-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . Additionally, the compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyhexyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

- Lipophilicity and Solubility : The hydroxyhexyl substituent likely positions this compound between hydrophilic (e.g., 1-(2-hydroxyethyl)-DKP) and lipophilic derivatives (e.g., indole-substituted DKPs). demonstrates that alkyl chain length inversely correlates with solubility; thus, the hydroxyhexyl group may offer a compromise between membrane permeability and aqueous solubility .

Anti-inflammatory and Analgesic Effects

- Cartilage-targeting DKPs () show chondroprotective effects by suppressing synovial inflammation and promoting chondrocyte proliferation. The hydroxyhexyl group’s hydroxyl moiety may similarly interact with cartilage matrix components .

Neurological Targets

- 3-(Aminomethyl)-DKP () inhibits NMDA receptors, suggesting that hydroxyhexyl-DKP’s hydroxyl group might engage similar glycine-binding sites via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.